molecular formula C15H13N7O2S B2564799 6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 1904178-39-7

6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B2564799
CAS No.: 1904178-39-7
M. Wt: 355.38
InChI Key: VASUORWDZPIYBK-UHFFFAOYSA-N
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Description

6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS Number: 1904178-39-7) is a heteroaromatic chemical compound with a molecular formula of C15H13N7O2S and a molecular weight of 355.37 g/mol . This complex molecule features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 1,4,5,6-tetrahydropyridazine-3-carboxamide group, presenting a multifaceted structure of significant interest in medicinal chemistry and drug discovery research . The compound is offered as a high-purity research-grade chemical. Its structural characteristics, including multiple hydrogen bond acceptors and a polar surface area of approximately 142 Ų, suggest potential for interaction with various biological targets . As a specialized building block, it is designed for use in early-stage research and screening activities, including but not limited to the exploration of novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate laboratory safety protocols. For specific data regarding solubility, stability, and handling, please consult the product's Certificate of Analysis.

Properties

IUPAC Name

6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O2S/c23-14-6-4-10(17-20-14)15(24)16-8-13-19-18-12-5-3-9(21-22(12)13)11-2-1-7-25-11/h1-3,5,7H,4,6,8H2,(H,16,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASUORWDZPIYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a novel heterocyclic compound that has been studied for its potential biological activities. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocycles characterized by the presence of triazole and pyridazine moieties. Its structure is complex and contributes to its diverse biological activities. The presence of thiophene and tetrahydropyridazine rings enhances its pharmacological potential.

Research indicates that compounds similar to this one may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many heterocyclic compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Antimicrobial Activity : The presence of triazole rings is associated with antimicrobial properties, making such compounds potential candidates for treating infections.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds may interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole-pyridazine compounds exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds similar to the target molecule showed IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, indicating potent anticancer effects .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that related triazole compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Similar derivatives have shown efficacy against fungal pathogens, making them potential candidates for antifungal therapy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a related compound in a murine model. The results indicated a substantial reduction in tumor size compared to controls, supporting the hypothesis that these compounds can effectively inhibit tumor growth .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of triazole derivatives. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against pathogenic bacteria, demonstrating their potential as therapeutic agents .

Data Summary Table

Biological Activity IC50/MIC Values Reference
Anticancer (various lines)1.35 - 2.18 μM
Antibacterial (e.g., E. coli)0.5 μg/mL
Antifungal (various strains)Not specified

Scientific Research Applications

Research indicates that derivatives of pyridazine compounds often exhibit significant biological activities, including:

  • Anticancer effects
  • Antimicrobial properties
  • Neuroprotective effects

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of pyridazine compounds exhibited cytotoxic effects against various cancer cell lines. The compound showed significant inhibition against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.
    CompoundCell LineIC50 (μM)
    6-oxo-N...MCF-710.39
    6-oxo-N...HCT-1166.90
    DoxorubicinMCF-719.35
    These results suggest that the compound exhibits notable cytotoxicity and may outperform standard chemotherapy drugs like doxorubicin in certain contexts.
  • Mechanism of Action : Preliminary investigations into the mechanism by which this compound exerts its anticancer effects suggest that electron-withdrawing groups enhance cytotoxicity. This indicates that structural modifications can significantly influence biological activity.

Other Therapeutic Applications

Beyond anticancer properties, the compound's unique structure suggests potential applications in other therapeutic areas:

  • Antimicrobial Activity : Similar compounds have shown promise against bacterial and fungal strains, indicating potential for development as antimicrobial agents.

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing a series of pyridazine derivatives and evaluating their biological activities. The synthesized compounds were characterized using spectroscopic methods to confirm their structures before proceeding to bioassays.
  • In Vivo Studies : Animal model studies are essential to evaluate the pharmacokinetics and bioavailability of the compound. Such studies would provide insights into its effectiveness in a living system and help in understanding dosage requirements.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous derivatives, focusing on core scaffolds, substituents, and hypothesized biological implications.

Structural Analogues with Triazolopyridazine Cores

  • Compound : N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide
    • Core : [1,2,4]Triazolo[4,3-b]pyridazine
    • Substituents :
  • Position 6: Methoxy group (electron-donating)
  • Linker: Methylene bridge to an acetamide group with a pyridazinyloxy moiety.
    • Key Differences vs. Target :
  • The acetamide-pyridazinyl side chain lacks the conformational rigidity of the tetrahydropyridazine carboxamide, which could affect target binding specificity .

Derivatives with Heterocyclic Carboxamide Moieties

  • Compound Class: 2-(2-Hydrazinyl-2-oxoethyl)-N-aryl/alkylfuran-3-carboxamides (e.g., 97c-e from ) Core: Furan or thienodiazepine systems. Substituents: Hydrazinyl-oxoethyl side chains with variable aryl/alkyl carboxamide groups. Key Differences vs. Target:
  • The furan or thienodiazepine cores are smaller and less rigid than the triazolopyridazine scaffold, likely reducing binding affinity to kinases or enzymes requiring planar, bicyclic ligands.
  • Thiophene (in the target) vs.

Substituent Effects on Bioactivity

Feature Target Compound Methoxy Triazolopyridazine Furan Carboxamides
Core Structure Triazolopyridazine + tetrahydropyridazine Triazolopyridazine Furan or thienodiazepine
Position 6 Substituent Thiophen-2-yl (bulky, lipophilic) Methoxy (polar, electron-donating) Hydrazinyl-oxoethyl (flexible, polar)
Carboxamide Group Cyclic (rigid, H-bond donor/acceptor) Linear acetamide (flexible) Aryl/alkyl carboxamide (variable H-bonding)
Hypothesized Bioactivity Kinase inhibition, enhanced cellular uptake Moderate solubility, lower target affinity Fragment-like binding, limited potency

Research Findings and Implications

  • Triazolopyridazine Derivatives : Methoxy-substituted analogs (e.g., ) exhibit reduced steric bulk but may lack the target engagement efficiency seen in thiophene-containing variants. The thiophene’s role in π-π stacking interactions could be critical for binding to hydrophobic kinase pockets.

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